molecular formula C17H12FN3OS B7728178 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B7728178
M. Wt: 325.4 g/mol
InChI Key: MTIXDDWAAOIRJP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring with various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
  • 2-(4-Bromophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
  • 2-(4-Methylphenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-12-8-6-11(7-9-12)15-20-16(22)14(10-19)17(23)21(15)13-4-2-1-3-5-13/h1-9,15,23H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIXDDWAAOIRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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